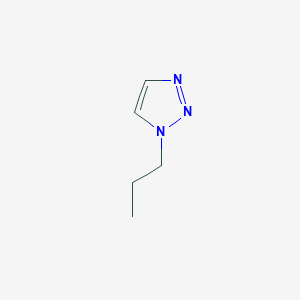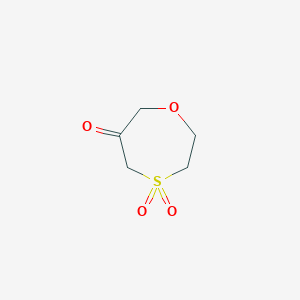
1,4-Oxathiepan-6-one4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxathiepan-6-one 4,4-dioxide is an organic compound with the molecular formula C(_5)H(_8)O(_4)S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Oxathiepan-6-one 4,4-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,4-oxathiepan-6-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of 1,4-oxathiepan-6-one 4,4-dioxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can optimize the reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Oxathiepan-6-one 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiepan derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Oxathiepan-6-one 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-oxathiepan-6-one 4,4-dioxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,4-Oxathiepan-6-one 4,4-dioxide can be compared with other similar compounds, such as:
1,4-Oxathiepan-6-one: Lacks the dioxide functionality, leading to different reactivity and applications.
1,4-Thioxane: Contains sulfur but lacks the oxygen atoms, resulting in distinct chemical properties.
1,4-Dioxane: Contains two oxygen atoms but no sulfur, making it chemically different from oxathiepan derivatives.
The uniqueness of 1,4-oxathiepan-6-one 4,4-dioxide lies in its combination of sulfur and oxygen atoms within a single ring structure, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C5H8O4S |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
4,4-dioxo-1,4-oxathiepan-6-one |
InChI |
InChI=1S/C5H8O4S/c6-5-3-9-1-2-10(7,8)4-5/h1-4H2 |
InChI-Schlüssel |
YWFWLIDOGYVNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


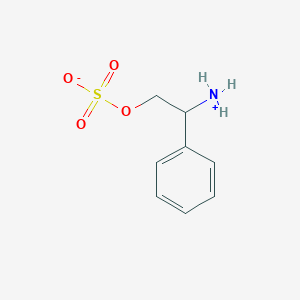

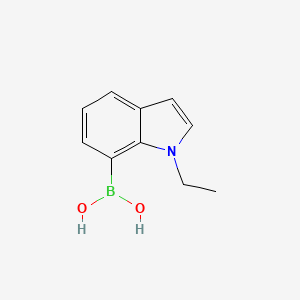
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)
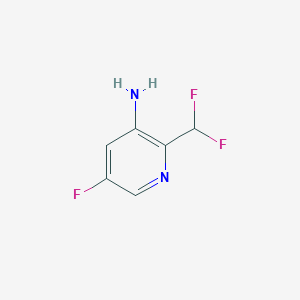
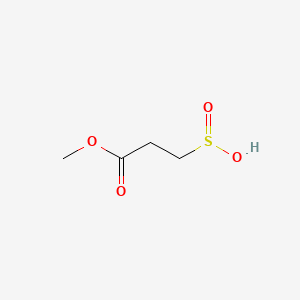
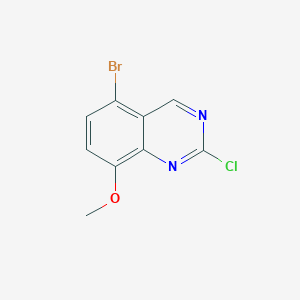


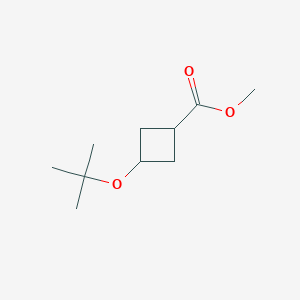

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)

